molecular formula C21H20N4OS B2804890 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide CAS No. 1797181-66-8

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide

Cat. No.: B2804890
CAS No.: 1797181-66-8
M. Wt: 376.48
InChI Key: SIYPFPVLAPAXSA-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a cyclohexene carboxamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole-pyridine intermediate with cyclohex-3-enecarboxylic acid chloride under basic conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine moiety may enhance binding affinity through hydrogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclohex-3-enecarboxamide is unique due to its combination of a thiazole ring, pyridine moiety, and cyclohexene carboxamide group. This unique structure allows for diverse chemical reactivity and a broad range of potential biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c26-20(16-5-2-1-3-6-16)23-17-10-8-15(9-11-17)19-14-27-21(25-19)24-18-7-4-12-22-13-18/h1-2,4,7-14,16H,3,5-6H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYPFPVLAPAXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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